1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl-
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Overview
Description
1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- is an organic compound with the molecular formula C10H11ClS2 It is a derivative of dithiane, a six-membered ring containing two sulfur atoms The compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to the dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- typically involves the reaction of 4-chlorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods
Industrial production of 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- can be compared with other similar compounds, such as:
1,3-Dithiane: The parent compound, which lacks the 4-chlorophenyl and phenyl groups.
2-Phenyl-1,3-dithiane: A similar compound with a phenyl group but without the 4-chlorophenyl group.
2-(4-Methylphenyl)-1,3-dithiane: A compound with a 4-methylphenyl group instead of the 4-chlorophenyl group.
The uniqueness of 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- lies in the presence of both the 4-chlorophenyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-phenyl-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClS2/c17-15-9-7-14(8-10-15)16(18-11-4-12-19-16)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYIDDRXAVIOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478040 |
Source
|
Record name | 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139021-94-6 |
Source
|
Record name | 1,3-Dithiane, 2-(4-chlorophenyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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